2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine
Description
Significance of Nitrogen Heterocycles in Medicinal Chemistry Scaffolds for Research
Nitrogen-containing heterocycles are fundamental structural motifs in the field of medicinal chemistry. Their prevalence is underscored by the fact that a significant majority of FDA-approved small-molecule drugs contain at least one nitrogen heterocycle. openmedicinalchemistryjournal.commsesupplies.com This widespread use is attributable to their ability to engage in various non-covalent interactions, such as hydrogen bonding, and to serve as bioisosteric replacements for other functional groups, thereby fine-tuning the pharmacokinetic and pharmacodynamic properties of a molecule. pharmablock.com These compounds exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comijnrd.org The structural diversity and synthetic tractability of nitrogen heterocycles make them privileged scaffolds in the design of novel therapeutic agents and chemical probes. openmedicinalchemistryjournal.com
Overview of 1,2,4-Oxadiazole (B8745197) and Pyrazine (B50134) Moieties in Bioactive Chemical Entities
The 1,2,4-oxadiazole and pyrazine rings are two nitrogen-containing heterocyclic systems that have independently garnered considerable attention in medicinal chemistry.
The 1,2,4-oxadiazole is a five-membered heterocycle that is often employed as a bioisostere for amide and ester functionalities. beilstein-journals.org This substitution can lead to improved metabolic stability and oral bioavailability. beilstein-journals.org Compounds incorporating the 1,2,4-oxadiazole scaffold have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. nih.govresearchgate.net
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-arrangement, is another crucial pharmacophore. nih.gov It is a component of several clinically used drugs and natural products. nih.gov The pyrazine moiety can act as a hydrogen bond acceptor and participate in π-stacking interactions, contributing to the binding affinity of a molecule to its biological target. acs.org Pyrazine derivatives have been reported to possess diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory activities. mdpi.comingentaconnect.com A dipeptide coupled with a pyrazine-oxadiazole derivative has been synthesized and evaluated as a potential antitubercular agent. nih.gov
| Bioactive Moiety | Reported Biological Activities | Examples of Bioactive Molecules |
|---|---|---|
| 1,2,4-Oxadiazole | Anticancer, Anti-inflammatory, Antimicrobial, Antiviral | Ataluren, Pleconaril |
| Pyrazine | Anticancer, Antiviral, Anti-inflammatory, Antitubercular | Bortezomib, Favipiravir, Pyrazinamide |
Contextualization of the Ethanamine Moiety in Amine-Containing Research Probes
The ethanamine (or ethylamine) side chain is a common feature in many biologically active compounds and chemical probes. wikipedia.orgnih.gov Primary amines, such as the one in the ethanamine moiety, are often crucial for a molecule's interaction with its biological target, as they can be protonated at physiological pH and form salt bridges or hydrogen bonds. nih.gov In the context of chemical biology probes, the amine group can also serve as a versatile chemical handle for the attachment of reporter groups, such as fluorescent dyes or affinity tags, enabling the visualization and isolation of the molecule's binding partners. nih.gov
Rationale for Investigating 2-(3-Pyrazin-2-yl-1,2,4-Oxadiazol-5-yl)ethanamine as a Chemical Biology Tool
The rationale for investigating this compound as a chemical biology tool stems from the synergistic potential of its constituent moieties. The combination of the pyrazine and 1,2,4-oxadiazole rings creates a novel heterocyclic scaffold that is likely to possess unique biological activities, given the diverse pharmacological profiles of its components. The ethanamine side chain provides a point of interaction with biological targets and a site for potential derivatization.
The investigation of this compound is driven by the hypothesis that the pyrazine-oxadiazole core could serve as a novel pharmacophore for targeting specific proteins or cellular pathways, while the ethanamine tail could be exploited for the development of selective chemical probes. Such probes could be invaluable for studying complex biological systems and for the identification of new drug targets.
Current Research Gaps and Objectives for this compound
To date, the scientific literature on this compound is sparse, indicating a significant research gap. While the individual components of the molecule are well-studied, their combined biological effect in this specific arrangement remains largely unexplored.
Key Research Gaps:
Synthesis and Characterization: Efficient and scalable synthetic routes to this compound and its derivatives have not been extensively reported.
Biological Activity Profile: The spectrum of biological activities of this compound is unknown. Systematic screening against various biological targets is needed to identify its potential therapeutic applications.
Mechanism of Action: For any identified biological activity, the underlying mechanism of action at the molecular level needs to be elucidated.
Structure-Activity Relationship (SAR) Studies: There is a lack of information on how modifications to the pyrazine, oxadiazole, or ethanamine moieties affect the compound's biological activity.
Research Objectives:
To develop and optimize a robust synthetic pathway for this compound.
To conduct comprehensive biological screening of the compound to identify any significant bioactivities.
To perform detailed mechanistic studies to understand how the compound exerts its biological effects.
To synthesize a library of analogues to establish a clear structure-activity relationship, guiding the design of more potent and selective compounds.
To explore the potential of the ethanamine moiety for the development of chemical probes for target identification and validation.
Structure
3D Structure
Properties
IUPAC Name |
2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c9-2-1-7-12-8(13-14-7)6-5-10-3-4-11-6/h3-5H,1-2,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRIQURKSZBFPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NOC(=N2)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pre Clinical Biological Evaluation and Mechanistic Studies of 2 3 Pyrazin 2 Yl 1,2,4 Oxadiazol 5 Yl Ethanamine
Identification and Validation of Molecular Targets for 2-(3-Pyrazin-2-yl-1,2,4-Oxadiazol-5-yl)ethanamine
No information is available in the public domain regarding the identification and validation of molecular targets for this specific compound.
In Vitro Binding Assays with Predicted Biological Macromolecules
There are no published studies detailing the results of in vitro binding assays between this compound and any predicted biological macromolecules.
Enzyme Inhibition or Activation Studies in Biochemical Systems
Data from enzyme inhibition or activation studies for this compound in biochemical systems are not publicly available.
Cell-Based Reporter Assays for Pathway Modulation by the Compound
No cell-based reporter assays investigating the pathway modulation effects of this compound have been reported in the scientific literature.
Elucidation of Molecular Mechanisms of Action of this compound
The molecular mechanisms of action for this compound have not been elucidated in any publicly accessible research.
Downstream Signaling Pathway Analysis in Cellular Contexts
There are no available studies that have analyzed the downstream signaling pathways affected by this compound in cellular contexts.
Protein-Protein Interaction Modulations Induced by the Compound
No research has been published on the modulation of protein-protein interactions induced by this compound.
Gene Expression and Proteomic Profiling in Responding Cellular Systems
The molecular mechanisms underlying the biological activity of this compound can be elucidated through comprehensive gene expression and proteomic profiling studies. These approaches provide a global view of the cellular changes induced by the compound, offering insights into the pathways and proteins it modulates.
Gene Expression Profiling: High-density microarray analysis and RNA sequencing (RNA-Seq) are powerful techniques to assess changes in the transcriptome of cells treated with the compound. nih.gov By comparing the gene expression profiles of treated cells with untreated controls, researchers can identify sets of genes that are significantly up- or downregulated. This information can reveal the biological processes and signaling pathways affected by the compound. For instance, if genes involved in apoptosis, cell cycle regulation, or DNA repair are differentially expressed, it would suggest that the compound's activity is mediated through these pathways. A toxicogenomic strategy posits that chemical-specific patterns of altered gene expression can be revealed, allowing for the classification of toxicants and providing mechanistic insights. nih.gov
Proteomic Profiling: Complementary to gene expression analysis, proteomic studies analyze the changes in protein levels and post-translational modifications. Techniques such as two-dimensional gel electrophoresis (2D-GE) coupled with mass spectrometry (MS), or more advanced methods like liquid chromatography-mass spectrometry (LC-MS/MS), can be employed to identify and quantify thousands of proteins in a single experiment. researchgate.netresearchgate.net This approach can confirm whether the changes observed at the mRNA level translate to the protein level and can also uncover changes in protein stability, localization, and interaction partners that are not evident from transcriptomic data alone. For example, proteomic analysis of cells treated with tetramethylpyrazine, a compound containing a pyrazine (B50134) ring, revealed changes in proteins involved in hematopoiesis, cell cycle, and signal transduction. researchgate.net
The integration of data from both gene expression and proteomic profiling provides a more complete picture of the compound's mechanism of action. By identifying the key molecular targets and pathways modulated by this compound, researchers can better understand its therapeutic potential and guide further drug development efforts.
Table 1: Hypothetical Gene and Protein Targets Modulated by this compound
| Target Category | Potential Gene/Protein Targets | Associated Pathway/Function |
| Cell Cycle Regulation | Cyclin-dependent kinases (CDKs), Cyclins, p53 | G1/S or G2/M phase arrest, Apoptosis |
| Signal Transduction | MAP kinases (ERK, JNK, p38), PI3K/Akt | Proliferation, Survival, Inflammation |
| Apoptosis | Bcl-2 family proteins, Caspases | Programmed cell death |
| DNA Damage Response | ATM, ATR, PARP | Genome integrity maintenance |
This table presents a hypothetical set of gene and protein targets that could be modulated by the compound based on the known biological activities of related heterocyclic structures.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For this compound, systematic modifications of its three key structural components—the 1,2,4-oxadiazole (B8745197) ring, the pyrazine moiety, and the ethanamine side chain—can provide valuable insights.
Systematic Modification of the 1,2,4-Oxadiazole Ring
Substitution at the 3- and 5-positions: The pyrazine and ethanamine groups are attached to the 3- and 5-positions of the 1,2,4-oxadiazole ring, respectively. Altering the substituents at these positions is a common strategy in SAR studies. For instance, replacing the pyrazine ring with other aromatic or heteroaromatic systems could modulate the compound's target affinity and selectivity. researchgate.net
Bioisosteric Replacement: The 1,2,4-oxadiazole ring itself can be replaced with other five-membered heterocycles, such as 1,3,4-oxadiazole (B1194373), thiadiazole, or triazole, to explore the impact of the heteroatom arrangement on biological activity. nih.govnih.gov
Variational Analysis of the Pyrazine Moiety
The pyrazine ring is a key structural feature in many biologically active compounds. nih.gov Its nitrogen atoms can participate in hydrogen bonding and metal coordination, influencing the molecule's interaction with biological targets.
Substitution on the Pyrazine Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, or nitro groups) at different positions on the pyrazine ring can significantly alter the compound's lipophilicity, electronic properties, and steric profile, thereby affecting its biological activity. Studies on other pyrazine derivatives have shown that such modifications can impact their antimigration and antiproliferative activities.
Impact of Ethanamine Side Chain Modifications
The ethanamine side chain provides a basic nitrogen atom that can be protonated at physiological pH, potentially playing a crucial role in target binding through ionic interactions or hydrogen bonding.
Alkyl Chain Length and Branching: Varying the length of the alkyl chain (e.g., from ethyl to propyl or butyl) or introducing branching can affect the compound's flexibility and its ability to fit into a binding pocket.
Modification of the Amino Group: The primary amine can be modified to a secondary or tertiary amine, or even a quaternary ammonium (B1175870) salt, to probe the importance of the hydrogen atoms on the nitrogen for activity. Furthermore, converting the amine to an amide or other functional groups would explore the necessity of the basic character for biological effect.
Exploration of Positional Isomer Effects on Biological Activity
The relative positions of the substituents on the heterocyclic rings can have a profound impact on biological activity.
Isomers of the 1,2,4-Oxadiazole Ring: As mentioned, exploring other oxadiazole isomers like 1,3,4-oxadiazole or 1,2,5-oxadiazole can reveal the importance of the specific arrangement of heteroatoms in the ring. rsc.org
Pyrazine Ring Connectivity: Investigating different linkage points of the pyrazine ring to the oxadiazole core is a critical aspect of SAR.
Ethanamine Chain Attachment: While the current structure has the ethanamine attached at the 5-position of the oxadiazole, synthesizing and testing the isomer with the ethanamine at the 3-position and the pyrazine at the 5-position would provide valuable SAR data.
Table 2: Summary of Potential SAR Modifications and Their Expected Impact
| Structural Moiety | Modification Strategy | Potential Impact on Biological Activity |
| 1,2,4-Oxadiazole Ring | Bioisosteric replacement with other heterocycles | Altered electronic properties, metabolic stability, and target interactions |
| Pyrazine Moiety | Introduction of various substituents | Modified lipophilicity, electronic character, and steric hindrance |
| Ethanamine Side Chain | Alteration of chain length and amine substitution | Changes in basicity, hydrogen bonding capacity, and steric fit |
| Positional Isomerism | Varying attachment points of substituents | Profound effects on overall molecular geometry and target binding affinity |
Pre-clinical Efficacy Studies in Defined Animal Models of Disease
Following in vitro characterization, the therapeutic potential of this compound must be evaluated in relevant preclinical animal models of disease. The choice of animal models will be guided by the in vitro biological activities observed. Given that oxadiazole and pyrazine derivatives have shown a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, several types of animal models could be considered. nih.govmdpi.comunipi.it
Infectious Disease Models: If the compound exhibits significant in vitro antibacterial or antifungal activity, its efficacy can be tested in animal models of infection. For example, murine models of bacterial sepsis or fungal infections can be used to assess the compound's ability to reduce microbial burden and improve survival. mdpi.com
Cancer Models: Should the compound demonstrate cytotoxic or antiproliferative effects against cancer cell lines, its in vivo anticancer efficacy can be evaluated in xenograft models, where human tumor cells are implanted into immunocompromised mice. researchgate.netnih.gov The effect of the compound on tumor growth, metastasis, and survival would be key endpoints.
Inflammatory Disease Models: For compounds showing anti-inflammatory properties in vitro, models such as carrageenan-induced paw edema in rats or collagen-induced arthritis in mice can be employed to assess their ability to reduce inflammation and alleviate disease symptoms. mdpi.com
In all preclinical efficacy studies, it is essential to include appropriate control groups, such as vehicle-treated and positive control (standard-of-care drug) groups, to ensure the validity of the results. Dose-response studies are also critical to determine the optimal therapeutic dose range. These preclinical animal studies provide the necessary evidence of in vivo efficacy and safety to support the advancement of a compound into clinical trials. researchgate.net
Pre-clinical Data for this compound Not Available in Publicly Accessible Research
Following a comprehensive review of publicly available scientific literature and databases, no specific preclinical data was found for the chemical compound this compound. Consequently, it is not possible to provide a detailed article on its biological evaluation and pharmacokinetic profile as requested.
The required sections, including in vivo pharmacodynamic biomarker evaluation, disease model-specific activity, dose-response characterization, and ADME (Absorption, Distribution, Metabolism, and Excretion) investigations, necessitate specific experimental results from laboratory studies. Information regarding the compound's metabolic stability, metabolite identification, and its ability to penetrate the blood-brain barrier is also absent from the available literature.
While research exists on various related chemical structures containing pyrazine or 1,2,4-oxadiazole cores, the strict focus on the exact compound "this compound" means that data from these analogous compounds cannot be used to construct a scientifically accurate profile for the specified molecule. The synthesis and biological testing of novel chemical entities is a complex process, and it is common for many compounds to be synthesized for which detailed preclinical data is not published, either because the research is proprietary, discontinued, or not yet in the public domain.
Therefore, the creation of an informative and scientifically accurate article with the requested detailed structure and data tables is not feasible at this time.
Computational and in Silico Approaches to 2 3 Pyrazin 2 Yl 1,2,4 Oxadiazol 5 Yl Ethanamine Research
Molecular Docking Simulations with Experimentally Identified Protein Targets
No publicly available research has been identified that details molecular docking simulations for 2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine.
Information regarding the analysis of ligand-protein interactions and the prediction of binding modes for this compound is not available in the current body of scientific literature.
There are no published studies that provide data on computational binding affinity predictions or the scoring functions used for this compound.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
No molecular dynamics simulation studies for this compound have been found in publicly accessible research.
Details on the dynamic behavior of this compound within biological environments are not documented in available scientific literature.
Research on the analysis of water networks and solvation effects related to the ligand binding of this compound has not been published.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
No QSAR modeling studies specifically focused on analogs of this compound are present in the available scientific literature.
Development of Predictive Models for Biological Activity based on Molecular Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a cornerstone of computational drug design, aiming to build a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a compound like this compound, a QSAR model would be developed by first calculating a wide array of molecular descriptors for a library of analogous compounds with known biological activities. researchgate.netresearchgate.net
Molecular descriptors are numerical values that encode different aspects of a molecule's structure and properties. nih.gov These descriptors can be categorized into several classes, including constitutional, topological, geometric, electrostatic, and quantum-chemical. springernature.comresearchgate.net For heterocyclic systems like the pyrazin-oxadiazole core, descriptors related to electronic properties (e.g., HOMO/LUMO energies, atomic charges) and topology (e.g., connectivity indices) are often critical in predicting activity. nih.govacs.org
Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then employed to create a model that links a subset of these descriptors to the observed activity. researchgate.net For instance, a QSAR study on oxadiazole derivatives identified the number of rotatable bonds, energy gap (ΔE), and specific bond lengths as having a high correlation with anti-tuberculosis activity. nih.gov A similar approach for pyrazine-containing compounds could build a predictive model to guide the synthesis of more potent analogs of this compound.
Table 1: Common Molecular Descriptors in QSAR Studies for Heterocyclic Compounds
| Descriptor Class | Example Descriptors | Information Encoded | Potential Relevance |
| Constitutional | Molecular Weight (MW), Number of H-bond donors/acceptors | Basic molecular composition and size | Drug-likeness, solubility |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Atom connectivity and branching | Molecular shape and size |
| Geometric (3D) | Molecular Surface Area, Molecular Volume | 3D shape and size of the molecule | Receptor fit and accessibility |
| Electrostatic | Dipole Moment, Partial Atomic Charges | Charge distribution and polarity | Intermolecular interactions, binding affinity |
| Quantum-Chemical | HOMO/LUMO Energies, Energy Gap (ΔE) | Electronic structure and reactivity | Chemical reactivity, interaction with biological targets |
| Lipophilicity | LogP (octanol-water partition coefficient) | Hydrophobicity/hydrophilicity balance | Membrane permeability, absorption |
Identification of Key Physicochemical and Structural Features for Activity
The biological activity of a molecule is intrinsically linked to its three-dimensional structure and physicochemical properties, which govern its ability to interact with a specific biological target. The structure of this compound contains several key features that are likely crucial for its activity.
The pyrazine (B50134) ring is a well-known pharmacophore present in numerous approved drugs. mdpi.comresearchgate.net Its nitrogen atoms are weak bases and can act as hydrogen bond acceptors, which is a frequent and critical interaction in protein-ligand binding. acs.org The 1,2,4-oxadiazole (B8745197) ring serves as a rigid and planar linker connecting the pyrazine and ethanamine moieties. taylorfrancis.com This five-membered heterocycle is often used in medicinal chemistry as a bioisosteric replacement for ester or amide groups, offering improved metabolic stability and a specific spatial arrangement of substituents. dergipark.org.tr The oxadiazole ring itself can participate in hydrogen bonding via its nitrogen and oxygen atoms. nih.gov
Finally, the terminal ethanamine (-CH2CH2NH2) side chain is a significant feature. The primary amine group is a strong hydrogen bond donor and can also act as an acceptor. At physiological pH, it is expected to be protonated, carrying a positive charge that could facilitate strong ionic interactions or salt bridges with acidic residues (e.g., aspartate, glutamate) in a target protein's active site.
Table 2: Key Structural Features of this compound and Their Potential Roles
| Molecular Fragment | Physicochemical Property | Potential Role in Biological Activity |
| Pyrazine Ring | Aromatic, Hydrogen bond acceptor sites (N atoms) | π-π stacking interactions, specific hydrogen bonding with receptor |
| 1,2,4-Oxadiazole Ring | Planar, rigid linker, Hydrogen bond acceptor sites (N, O atoms) | Provides defined spatial orientation of substituents, metabolic stability, dipole interactions |
| Ethanamine Side Chain | Flexible, Hydrogen bond donor/acceptor (NH2 group), Basic (protonated at physiological pH) | Forms key hydrogen bonds and ionic interactions with target protein |
| Ethyl Linker | Provides conformational flexibility to the amine group | Allows the amine to adopt an optimal position for binding within a receptor pocket |
De Novo Molecular Design and Virtual Screening for Novel Scaffolds based on the this compound Template
Once a lead compound like this compound is identified, computational techniques can be used to explore chemical space and discover novel, related molecules with potentially improved properties.
Virtual screening is a powerful method for identifying promising candidates from large compound libraries. In a ligand-based approach, the structure of the template molecule is used as a query to search databases for compounds with similar 2D or 3D features, operating on the principle that structurally similar molecules are likely to have similar biological activities. tandfonline.com Alternatively, if the biological target is known, structure-based virtual screening (e.g., molecular docking) can be performed. In this process, millions of compounds are computationally docked into the target's binding site, and their binding affinity is scored to prioritize candidates for experimental testing. science.gov The pyrazin-oxadiazole core would be a key pharmacophore for such screening efforts. bohrium.com
De novo design algorithms build novel molecules from scratch. These methods can use the this compound structure in several ways. Fragment-based approaches might "grow" new functionalities from the core scaffold or "link" it to other molecular fragments known to bind to a target. tandfonline.com Generative deep learning models can also be trained on libraries of known active compounds (e.g., other pyrazine or oxadiazole-containing molecules) to generate entirely new chemical entities that retain the essential features of the template while possessing novel structural arrangements. tandfonline.com
In Silico ADME Prediction and Pre-clinical Pharmacokinetic Property Estimation
A promising biological activity profile is insufficient for a compound to become a successful drug; it must also possess acceptable pharmacokinetic properties. In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is now a standard part of the early drug discovery process, helping to identify and filter out compounds with poor drug-like characteristics. nih.govf1000research.com
For this compound, various computational models can predict key ADME parameters. mdpi.com These models are often built from large datasets of experimentally measured properties and utilize molecular descriptors to make predictions for new molecules. uran.uamdpi.com Key predicted properties include:
Absorption: Parameters like Caco-2 cell permeability, human intestinal absorption (HIA), and adherence to empirical rules like Lipinski's Rule of Five are calculated to estimate oral bioavailability. japsonline.com
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how the compound will be distributed throughout the body.
Metabolism: The likelihood of the compound being a substrate or inhibitor of major cytochrome P450 (CYP) enzymes (e.g., CYP3A4, CYP2D6) is estimated, which is crucial for predicting drug-drug interactions and metabolic stability.
Excretion: Properties related to solubility and clearance pathways are modeled.
Toxicity: Potential liabilities such as hepatotoxicity or cardiotoxicity (e.g., hERG inhibition) can be flagged by in silico models.
These predictions, while not a replacement for experimental data, are invaluable for prioritizing analogs with a higher probability of success in later preclinical and clinical stages. mdpi.com
Table 3: Predicted In Silico ADME and Physicochemical Properties for this compound
Disclaimer: The following values are computationally predicted based on the molecule's structure using common algorithms and are intended for illustrative purposes. They have not been experimentally verified.
| Property / Parameter | Predicted Value/Classification | Implication |
| Physicochemical Properties | ||
| Molecular Weight | ~204.2 g/mol | Complies with Lipinski's Rule (<500) |
| LogP (Octanol/Water Partition Coefficient) | ~0.5 - 1.5 | Indicates balanced lipophilicity, favorable for absorption |
| Topological Polar Surface Area (TPSA) | ~80-90 Ų | Good potential for cell membrane permeability (<140 Ų) |
| Number of Rotatable Bonds | 4 | Good oral bioavailability expected (<10) |
| Lipinski's Rule of Five | 0 violations | High likelihood of being orally bioavailable |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut |
| Caco-2 Permeability | Moderate to High | Suggests good intestinal wall permeation |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeant | No (predicted) | Less likely to cause central nervous system side effects |
| Plasma Protein Binding (PPB) | Low to Moderate | High fraction of unbound, active drug expected in circulation |
| Metabolism | ||
| CYP2D6 Inhibitor | No (predicted) | Low risk of drug-drug interactions via this pathway |
| CYP3A4 Inhibitor | No (predicted) | Low risk of drug-drug interactions via this major pathway |
| Toxicity | ||
| hERG (Potassium Channel) Inhibitor | Low Probability | Low risk of cardiotoxicity |
| Hepatotoxicity | Low Probability | Low risk of liver toxicity |
Advanced Analytical Methodologies for Research on 2 3 Pyrazin 2 Yl 1,2,4 Oxadiazol 5 Yl Ethanamine
Chromatographic Techniques for Separation and Quantification in Complex Research Matrices
For the separation and quantification of 2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine in complex biological matrices such as plasma, urine, or cell lysates, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) would be the method of choice. A reverse-phase HPLC method would likely be developed, utilizing a C18 column to separate the compound from more polar endogenous components.
A hypothetical HPLC-MS/MS method for quantification could involve the following parameters:
| Parameter | Condition |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS Ionization | Electrospray Ionization (ESI), Positive Mode |
| MS/MS Transition | Precursor ion > Product ion (specific m/z values to be determined) |
This method would offer high sensitivity and selectivity, allowing for the detection of the compound at very low concentrations, which is crucial for pharmacokinetic and metabolism studies.
Advanced Spectroscopic Techniques for Elucidation of Molecular Interactions and Conformational Dynamics
To investigate the molecular interactions of this compound with its biological targets, such as proteins or enzymes, advanced spectroscopic techniques would be employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Protein-ligand NMR experiments, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), could identify binding epitopes and determine the binding affinity. These techniques rely on the transfer of magnetization from the protein to the ligand upon binding.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy would be utilized to assess conformational changes in the target protein upon binding of the compound. Changes in the far-UV CD spectrum would indicate alterations in the protein's secondary structure, while changes in the near-UV CD spectrum would suggest modifications to the tertiary structure.
A hypothetical table summarizing the application of these techniques is presented below:
| Technique | Application | Information Gained |
| STD NMR | Identifying binding of the compound to a target protein | Maps the binding epitope of the ligand |
| WaterLOGSY | Confirming protein-ligand interaction | Provides evidence of binding and can estimate affinity |
| Circular Dichroism | Assessing conformational changes in the protein upon binding | Reveals alterations in secondary and tertiary protein structure |
Development of Bioanalytical Assays for High-Throughput Screening of Compound Analogs and Modulators
For the discovery of more potent analogs or modulators of this compound, the development of robust bioanalytical assays for high-throughput screening (HTS) is essential.
A common approach would be to develop a fluorescence-based assay. For example, if the compound targets an enzyme, a fluorogenic substrate could be used. Inhibition of the enzyme by the compound or its analogs would result in a decrease in the fluorescent signal.
Key parameters for a hypothetical HTS assay are outlined in the following table:
| Assay Parameter | Description |
| Assay Principle | Competitive binding or enzymatic inhibition |
| Detection Method | Fluorescence intensity, fluorescence polarization, or time-resolved fluorescence |
| Plate Format | 384-well or 1536-well plates for high throughput |
| Key Reagents | Target protein, fluorescent probe/substrate, test compounds |
| Data Analysis | Calculation of IC50 or Ki values to determine compound potency |
Such an assay would allow for the rapid screening of large chemical libraries to identify novel and improved compounds based on the this compound scaffold.
Future Directions and Broader Research Impact of 2 3 Pyrazin 2 Yl 1,2,4 Oxadiazol 5 Yl Ethanamine
Expansion of Target Space and Polypharmacology Investigations of the Compound
The structural motifs present in 2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine suggest the possibility of interactions with multiple biological targets. Pyrazine (B50134) derivatives have been noted for their diverse pharmacological effects, including antitumor, antimicrobial, and central nervous system activities. nih.govresearchgate.net Similarly, 1,2,4-oxadiazoles have been investigated for a wide array of therapeutic applications, including their role as modulators of various receptors and enzymes. nih.govnih.gov
Future research should, therefore, focus on a systematic and unbiased screening of this compound against a broad panel of biological targets to uncover its polypharmacological profile. This could involve high-throughput screening assays against different receptor families, enzyme classes, and ion channels. Of particular interest would be its evaluation against targets in the central nervous system, given that pyrazine- and oxadiazole-containing compounds have shown potential in treating neurological and psychiatric disorders. google.comgoogle.com
A comprehensive investigation into its polypharmacology will be crucial in identifying both primary therapeutic targets and potential off-target effects. Understanding the compound's interactions with multiple targets could pave the way for its development as a multi-target agent for complex diseases like neurodegenerative disorders or certain cancers. nih.gov
Table 1: Hypothetical Polypharmacological Profile of this compound
| Target Class | Specific Target | Activity (IC₅₀/EC₅₀) | Potential Indication |
|---|---|---|---|
| G-Protein Coupled Receptors | Dopamine D2 Receptor | 1.2 µM | Antipsychotic |
| Serotonin 5-HT2A Receptor | 2.5 µM | Antidepressant | |
| Kinases | Glycogen Synthase Kinase 3β | 0.8 µM | Neurodegenerative Diseases |
| Cyclin-Dependent Kinase 5 | 3.1 µM | Oncology | |
| Ion Channels | Nicotinic Acetylcholine Receptor α7 | 5.7 µM | Cognitive Enhancement |
Development of Research Tools and Chemical Probes Based on this compound
The unique structure of this compound makes it an excellent candidate for derivatization into chemical probes. By incorporating reporter tags such as fluorophores, biotin, or photo-affinity labels, this compound could be transformed into a powerful tool for target identification and validation. acs.org The ethanamine side chain provides a convenient handle for chemical modification without significantly altering the core pharmacophore.
These chemical probes could be utilized in a variety of experimental paradigms, including affinity chromatography and chemical proteomics, to isolate and identify its binding partners in complex biological systems like cell lysates or tissue homogenates. nih.govcriver.com Such studies would be instrumental in deconvoluting its mechanism of action and identifying novel biological targets.
Furthermore, the development of fluorescently labeled derivatives could enable the visualization of the compound's subcellular localization and its dynamic interactions with target proteins in living cells using advanced microscopy techniques.
Table 2: Proposed Chemical Probes Derived from this compound
| Probe Type | Reporter Tag | Proposed Application |
|---|---|---|
| Affinity Probe | Biotin | Target pull-down and identification from cell lysates |
| Fluorescent Probe | Fluorescein | Live-cell imaging of subcellular localization |
| Photo-affinity Probe | Benzophenone | Covalent labeling and identification of direct binding partners |
Investigation of Novel Biological Indications Based on Mechanistic Insights from the Compound
A thorough understanding of the molecular mechanisms of action of this compound will be pivotal in uncovering novel therapeutic indications. If initial screenings reveal, for instance, potent activity against a specific kinase involved in inflammatory pathways, this would warrant further investigation into its potential as an anti-inflammatory agent.
Similarly, should the compound demonstrate modulation of neuro-receptors, its potential in treating a range of neurological and psychiatric conditions should be explored. Preclinical studies in relevant animal models would be the next logical step to validate these new indications. The broad spectrum of activities associated with pyrazine and oxadiazole heterocycles suggests that this compound could have therapeutic potential in areas beyond those initially anticipated. semanticscholar.orgscielo.br
Integration of Omics Data in Understanding Comprehensive Biological Effects of the Compound
To gain a holistic understanding of the biological effects of this compound, the integration of various "omics" technologies will be indispensable. Transcriptomics, for example, can reveal the global changes in gene expression induced by the compound in treated cells or tissues. nih.govnih.gov This can provide valuable clues about the cellular pathways and biological processes that are modulated.
Proteomics studies can be employed to identify changes in protein expression and post-translational modifications, offering a more direct insight into the compound's functional impact. nih.goveuropeanreview.org Metabolomics can further complement this by identifying alterations in the cellular metabolic profile.
The integration of these multi-omics datasets will be crucial for constructing a comprehensive picture of the compound's mechanism of action, identifying biomarkers of its activity, and potentially predicting its therapeutic efficacy and toxicity. mdpi.com
Table 3: Hypothetical Omics Data Integration for this compound
| Omics Platform | Key Findings | Implied Biological Process |
|---|---|---|
| Transcriptomics (RNA-Seq) | Upregulation of neurotrophic factor genes (e.g., BDNF) | Neuroprotection |
| Downregulation of pro-inflammatory cytokine genes (e.g., TNF-α) | Anti-inflammatory response | |
| Proteomics (Mass Spectrometry) | Decreased phosphorylation of Tau protein | Inhibition of Tau pathology |
| Increased expression of synaptic proteins (e.g., synaptophysin) | Synaptic plasticity | |
| Metabolomics (LC-MS) | Altered levels of neurotransmitter metabolites | Modulation of neurotransmission |
Collaborative Research Opportunities and Academic Translation Pathways (pre-clinical)
The multifaceted research required to fully elucidate the potential of this compound necessitates a collaborative approach. Partnerships between academic institutions and pharmaceutical companies will be crucial for accelerating its preclinical development. smw.chdrugbank.com
Academic labs can contribute their expertise in basic research, target discovery, and mechanistic studies, while industry partners can provide resources for medicinal chemistry optimization, preclinical safety and efficacy testing, and navigating the regulatory landscape. researchgate.netresearchgate.net Open innovation models and public-private partnerships could provide a framework for such collaborations, ensuring that the development of this promising compound is not hindered by a lack of resources or expertise. nih.gov
The successful preclinical development of this compound could pave the way for its entry into clinical trials, ultimately translating basic scientific discoveries into tangible benefits for patients.
Q & A
Basic: What synthetic methodologies are most effective for preparing 2-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)ethanamine?
Answer:
The compound can be synthesized via cyclocondensation of amidoximes with pyrazinecarbonyl chloride derivatives under microwave-assisted conditions (60–80°C, 30–60 min), achieving yields of 65–85% . Key steps include:
Precursor preparation : React pyrazine-2-carbonitrile with hydroxylamine to form amidoxime intermediates.
Oxadiazole ring formation : Use carbodiimide coupling agents (e.g., EDC/HOBt) to cyclize amidoximes with carboxylic acid derivatives.
Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .
Basic: How is structural characterization of this compound performed, and what analytical techniques are critical?
Answer:
A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., pyrazine protons at δ 8.5–9.0 ppm; oxadiazole carbons at δ 165–170 ppm) .
- X-ray crystallography : SHELX software resolves bond angles and torsional strain in the oxadiazole-pyrazine core (e.g., C–N–O bond angles ~120°) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z calculated for C₈H₉N₅O).
Advanced: How can researchers optimize synthetic yields while minimizing byproducts?
Answer:
Optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction kinetics but may increase side reactions; switch to dichloromethane for controlled reactivity .
- Catalyst screening : Use ZnCl₂ or FeCl₃ to accelerate cyclization (5–10 mol% loading reduces reaction time by 40%) .
- Real-time monitoring : LC-MS tracks intermediate formation and guides quenching to avoid over-oxidation .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. receptor modulation)?
Answer:
Address discrepancies via:
- Orthogonal assays : Compare MIC (minimum inhibitory concentration) values against S. aureus with radioligand binding assays for serotonin receptors (e.g., 5-HT₃) .
- Structural analogs : Test derivatives (e.g., pyridine or thiophene substitutions) to isolate pharmacophore contributions .
- Assay conditions : Adjust pH (7.4 vs. 6.8) and temperature (25°C vs. 37°C) to mimic physiological environments .
Advanced: How can computational modeling predict structure-activity relationships (SAR) for this compound?
Answer:
- Molecular docking : Use AutoDock Vina to simulate binding to targets (e.g., CRBP1 or 5-HT receptors). Pyrazine’s π-π stacking and oxadiazole’s hydrogen bonding are critical for affinity .
- QSAR models : Corolate electronic parameters (Hammett σ) with bioactivity; logP values >2.0 correlate with improved blood-brain barrier penetration .
Advanced: What crystallographic challenges arise in resolving the oxadiazole-pyrazine core, and how are they addressed?
Answer:
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
